molecular formula C16H11ClFN3O B3042417 (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 618091-82-0

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Cat. No.: B3042417
CAS No.: 618091-82-0
M. Wt: 315.73 g/mol
InChI Key: HQRLFVAUXMBJIY-UHFFFAOYSA-N
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Description

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a complex organic compound that features both fluorine and chlorine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves a multistep process. One common method includes the use of a one-pot, multicomponent protocol. This method employs alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of recyclable catalysts and environmentally benign solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby reducing symptoms or slowing disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone apart is its unique combination of fluorine and chlorine substituents, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c17-12-6-2-1-5-10(12)15(22)11-9-20-21(16(11)19)14-8-4-3-7-13(14)18/h1-9H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRLFVAUXMBJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618091-82-0
Record name (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-CHLOROPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

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